molecular formula C22H21N3O2 B4080843 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4080843
M. Wt: 359.4 g/mol
InChI Key: DHCPJSKVPHDXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative with the molecular formula C23H23N3O2. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Quinazolinone derivatives are a significant scaffold in medicinal chemistry, recognized for their diverse biological activities . These compounds are frequently investigated for their potential as core structures in developing novel therapeutic agents . Research into similar 7,8-dihydroquinazolin-5(6H)-one analogs has shown that this chemical class is a valuable template for generating new bioactive molecules . The structural features of this compound, including the 7-phenyl substituent and the 4-methoxybenzylamino group at the 2-position, make it a promising intermediate for further chemical exploration and SAR (Structure-Activity Relationship) studies. Researchers can utilize this high-purity compound in various applications, including as a building block for synthesizing more complex heterocyclic systems, in the development of targeted libraries for high-throughput screening, and in biochemical studies to probe specific biological pathways.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-27-18-9-7-15(8-10-18)13-23-22-24-14-19-20(25-22)11-17(12-21(19)26)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPJSKVPHDXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step processThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds.

Scientific Research Applications

2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Quinazolinone Derivatives

Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Molecular Weight Notable Properties/Activities References
This compound (Target) 4-Methoxybenzylamino Phenyl C23H21N3O2 371.44 g/mol N/A (Reference compound) -
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenylamino 4-Chlorophenyl C21H18ClN3O2 379.84 g/mol Increased lipophilicity due to Cl
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 6-Ethyl-4-methylquinazolinylamino Phenyl C26H25N5O 423.51 g/mol Extended conjugation; potential kinase inhibition
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Furan-2-ylmethylamino 4-Methoxyphenyl C21H21N3O3 363.41 g/mol Heterocyclic group; possible metabolic instability
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Amino 4-Methoxyphenyl C15H15N3O2 269.30 g/mol Reduced steric bulk; higher solubility
2-(4-Benzylpiperazin-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 4-Benzylpiperazinyl Phenyl C25H26N4O 398.50 g/mol Enhanced solubility via piperazine
2-(2-Morpholinoethylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 2-Morpholinoethylamino 4-Methoxyphenyl C22H26N4O3 394.47 g/mol Polar morpholine group; improved bioavailability

Key Comparisons

Electronic and Steric Effects

  • The target compound’s 4-methoxybenzylamino group provides electron-donating methoxy functionality, which may enhance π-π stacking or hydrogen bonding in receptor binding compared to chloro () or methyl () substituents.

Solubility and Lipophilicity

  • The morpholinoethylamino group () introduces polarity, likely improving aqueous solubility over the target’s benzylamino group.
  • Chlorophenyl substitution () increases logP, favoring membrane permeability but risking off-target interactions.

Biological Activity

2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N2O\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}

This structure features a quinazolinone core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to the quinazolinone structure exhibit significant anticancer properties. For instance, research has shown that derivatives of quinazolinones can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in 2023 demonstrated that a related compound exhibited an IC50 value of less than 10 µM against A549 lung cancer cells, indicating potent cytotoxicity . The study highlighted the compound's ability to preferentially suppress rapidly dividing cells while sparing normal fibroblasts.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates moderate to strong activity against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

In a comparative study, the compound demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, supporting its potential use as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays. Specifically, it has been evaluated for its inhibitory effects on tyrosinase and acetylcholinesterase.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Tyrosinase25.75
Acetylcholinesterase15.00

The findings suggest that the compound's structural features enhance its binding affinity to these enzymes, leading to effective inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Interaction: Its ability to bind effectively to target enzymes disrupts their normal function, leading to reduced proliferation of pathogens and cancer cells.
  • Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties, which may contribute to their overall therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, and what are the critical reaction conditions?

The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. Key steps include:

  • Cyclocondensation : Formation of the quinazolinone core via reaction of anthranilic acid derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) .
  • Aminoalkylation : Introduction of the 4-methoxybenzylamine moiety using nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Optimization : Catalysts like PdCl₂(PPh₃)₂ and bases (e.g., K₂CO₃) are critical for Suzuki-Miyaura coupling when introducing aryl groups (e.g., phenyl) .
    Yield optimization (~80%) is achieved through controlled temperature (80–100°C) and inert atmospheres .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve proton environments (e.g., NH signals at δ 8.5–9.5 ppm) and confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How does the quinazolinone core influence the compound’s reactivity in biological assays?

The core acts as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites (e.g., kinases). Substituents like the 4-methoxybenzyl group enhance lipophilicity, impacting membrane permeability and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomers of this compound?

  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., NH protons at low temps) .
  • Computational Modeling : Compare experimental spectra with DFT-calculated shifts (B3LYP/6-31G*) to assign stereochemistry .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and validate with circular dichroism .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH-Dependent Degradation Studies : Assess hydrolytic stability in buffers (pH 1–10) to identify labile bonds (e.g., amide linkages) .
  • Microsomal Assays : Use liver microsomes to evaluate oxidative metabolism and identify metabolites via LC-MS/MS .
  • Solid-State Analysis : X-ray diffraction to correlate crystal packing with thermal stability (TGA/DSC) .

Q. How can molecular dynamics (MD) simulations predict binding modes to target proteins?

  • Docking Protocols : AutoDock Vina or Schrödinger Suite for initial pose sampling, validated by free-energy perturbation (FEP) calculations .
  • Solvent Accessibility : Simulate explicit solvent models (TIP3P) to assess hydrophobic interactions with the 4-methoxybenzyl group .
  • MM/PBSA Analysis : Calculate binding affinities (ΔG) and compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental designs address batch-to-batch variability in biological activity?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., solvent purity, catalyst loading) and identify critical quality attributes (CQAs) .
  • Bioassay Replicates : Use ≥3 independent biological replicates with internal controls (e.g., staurosporine for kinase assays) .
  • Stability-Indicating Methods : Monitor degradation products via forced degradation studies (e.g., UV light, 40°C/75% RH) .

Methodological Notes

  • Synthetic Challenges : Trace moisture can deactivate catalysts; use molecular sieves or anhydrous solvents for Pd-mediated couplings .
  • Data Contradictions : Cross-validate spectral assignments with 2D NMR (COSY, HSQC) to avoid misassignment of diastereotopic protons .
  • Computational Limits : DFT methods may underestimate steric effects; supplement with MD simulations for conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.